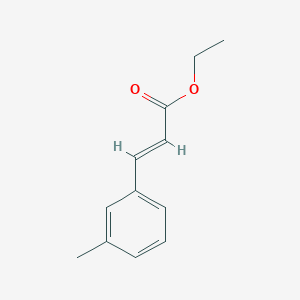

2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester

Description

The exact mass of the compound (E)-3-m-Tolyl-acrylic acid ethyl ester, 95% is 190.099379685 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-3-(3-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRJPDCUZPIHFK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ethyl 3-methylcinnamate chemical properties and CAS 20511-20-0

An In-depth Technical Guide to Ethyl 4-methylcinnamate (CAS 20511-20-0)

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 4-methylcinnamate (CAS: 20511-20-0), a cinnamate ester of significant interest in the fields of organic synthesis, materials science, and fragrance chemistry. A critical point of clarification is addressed at the outset: the distinction between 4-methylcinnamate and 3-methylcinnamate isomers, a common source of confusion. This document focuses exclusively on the compound associated with CAS 20511-20-0, detailing its chemical and physical properties, established synthesis protocols with mechanistic insights, spectroscopic characterization, and current applications. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed and practical understanding of this versatile molecule.

Nomenclature and Structural Clarification

A frequent ambiguity arises from the similar nomenclature of cinnamate derivatives. It is crucial to distinguish Ethyl 4-methylcinnamate from its isomer, Ethyl 3-methylcinnamate.

-

Ethyl 4-methylcinnamate (CAS: 20511-20-0): The subject of this guide. The methyl group is substituted on the phenyl ring at the para (4-position). Its systematic IUPAC name is ethyl (2E)-3-(4-methylphenyl)prop-2-enoate.[]

-

Ethyl 3-methylcinnamate (CAS: 1504-72-9): Also known as ethyl β-methylcinnamate. The methyl group is substituted on the alkene chain at the beta (3-position) carbon.

The difference in the position of the methyl group significantly alters the molecule's steric and electronic properties, leading to distinct reactivity and physical characteristics.

Caption: Structural comparison of isomers.

Physicochemical Properties

Ethyl 4-methylcinnamate is typically a colorless to pale yellow liquid with a characteristic pleasant odor.[2] Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20511-20-0 | [2] |

| Molecular Formula | C₁₂H₁₄O₂ | [][2] |

| Molecular Weight | 190.24 g/mol | [][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 289.5 ± 9.0 °C at 760 mmHg142 °C at 1 mmHg | [] |

| Density | 1.038 ± 0.06 g/cm³ | [] |

| Flash Point | 159.8 ± 9.9 °C | |

| IUPAC Name | ethyl 3-(4-methylphenyl)prop-2-enoate | [] |

| Synonyms | Ethyl 3-(p-tolyl)acrylate, 4-Methylcinnamic acid ethyl ester, Ethyl 3-(4-Methylphenyl)Prop-2-Enoate | [2] |

Synthesis and Mechanistic Pathways

The synthesis of cinnamate esters is well-established in organic chemistry. For Ethyl 4-methylcinnamate, two primary routes are common: Fischer-Speier esterification and condensation reactions like the Claisen-Schmidt condensation followed by esterification.

Fischer-Speier Esterification of 4-Methylcinnamic Acid

This is the most direct method, involving the acid-catalyzed reaction between 4-methylcinnamic acid and ethanol. The mechanism relies on the protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol.

Caption: Workflow for Fischer Esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methylcinnamic acid (1.0 eq) and absolute ethanol (10-20 eq, serving as both reactant and solvent).

-

Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure Ethyl 4-methylcinnamate.[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.0-7.5 ppm region), the vinylic protons (two doublets with a large coupling constant, ~16 Hz, confirming the trans configuration), the ethyl group (a quartet and a triplet), and the methyl group on the phenyl ring (a singlet around 2.3 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display distinct signals for the carbonyl carbon of the ester (~167 ppm), the sp² carbons of the alkene and aromatic ring, and the sp³ carbons of the ethyl and methyl groups.

-

IR (Infrared) Spectroscopy: Key absorption bands include a strong C=O stretch for the ester at ~1710-1730 cm⁻¹, a C=C stretch for the alkene at ~1630 cm⁻¹, and C-O stretches in the 1100-1300 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 190.24 g/mol .

Applications in Research and Development

Ethyl 4-methylcinnamate serves as a valuable building block and intermediate in several areas:

-

Fragrance and Flavor Industry: Like many cinnamate esters, it is used for its pleasant, fruity, and balsamic odor profile in perfumes and as a flavoring agent.[2] Its structure is similar to other widely used fragrance compounds like ethyl cinnamate.[5]

-

Organic Synthesis: The molecule's double bond and ester functional group allow for a variety of chemical transformations, including polymerization and addition reactions.[2]

-

Pharmaceutical Research: It is identified as a known impurity of Ozagrel, a thromboxane A2 synthase inhibitor used in treating thrombotic disorders.[] Its synthesis and characterization are therefore important for the quality control and regulatory analysis of this drug.

Safety and Handling

While specific GHS hazard classifications for Ethyl 4-methylcinnamate are not extensively documented in the provided search results, general precautions for handling similar organic esters should be followed. Cinnamate derivatives can be skin and eye irritants.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Purwaningsih, Y., Syukur, M., & Purwanto, U. R. E. (2020). Sonochemical Synthesis of Ethyl Cinnamate. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), 5(1), 1-7. [Link]

-

TUODA INDUSTRY LIMITED. (2025, June 24). What is Ethyl Cinnamate Used For? Global Chemical Supplier. [Link]

-

PubChem. (n.d.). Ethyl methoxycinnamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl cinnamate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Absorption and (b) emission spectra of ethyl cinnamates 3a–f. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Fragrance material review on ethyl cinnamate. Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN101121664B - Method for preparing ethyl cinnamate derivative.

-

The Good Scents Company. (n.d.). methyl cinnamate. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet Methyl cinnamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cinnamate. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for Ethyl m-Methylcinnamate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and miscibility profile of ethyl m-methylcinnamate (Ethyl 3-methylcinnamate). Targeted at process chemists and formulation scientists, this document moves beyond basic "soluble/insoluble" binary classifications to explore the thermodynamic drivers of solvation.

Given that ethyl m-methylcinnamate is a liquid at standard ambient temperature and pressure (SATP)—unlike its para-substituted isomer which is a solid—solubility in this context refers primarily to miscibility with organic solvents and partitioning behavior in biphasic systems. This guide utilizes Hansen Solubility Parameters (HSP) to predict solvent compatibility and outlines protocols for empirical validation.

Physicochemical Profile

Understanding the solute's physical state is the prerequisite for any solubility study. While the para-isomer (ethyl 4-methylcinnamate) crystallizes at 49°C, the meta-substitution disrupts crystal packing efficiency, resulting in a compound that remains liquid at room temperature.

| Property | Value / Description | Source/Derivation |

| IUPAC Name | Ethyl (E)-3-(3-methylphenyl)prop-2-enoate | Structure |

| CAS Number | 10235-65-1 | Registry |

| Molecular Weight | 190.24 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | [1] |

| Boiling Point | 101–102 °C @ 2.0 mmHg | [2] |

| Refractive Index | [2] | |

| Lipophilicity (LogP) | ~3.4 (Predicted) | Analog Extrapolation |

Expert Insight: The presence of the meta-methyl group increases the lipophilicity compared to unsubstituted ethyl cinnamate (LogP ~3.0), making it more compatible with non-polar solvents and less soluble in aqueous mixtures.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To scientifically select solvents for extraction, purification (chromatography), or formulation, we employ the Hansen Solubility Parameter (HSP) theory. The total solubility parameter (

- : Dispersion forces (Van der Waals)

- : Polar forces (Dipole-dipole)

- : Hydrogen bonding forces

Predicted HSP Values

Since experimental HSP data for the specific m-isomer is rare, we derive values based on the structural analog ethyl cinnamate , adjusting for the methyl group contribution (Group Contribution Method).

| Component | Ethyl Cinnamate (Lit.) [3] | Methyl Group Effect | Ethyl m-Methylcinnamate (Est.) |

| 18.4 MPa | Slight Increase | 18.6 | |

| 8.2 MPa | Dilution Effect | 7.8 | |

| 4.1 MPa | Dilution Effect | 3.8 |

Interpretation:

-

Low

: The ester group accepts H-bonds but does not donate them. This limits solubility in highly protic solvents like water or glycerol. -

Moderate

: Compatible with "soft" polar solvents like ethyl acetate and acetone. -

Dominant

: Strong affinity for aromatics (toluene) and chlorinated solvents.

Solvent Compatibility & Selection Strategy

The following table categorizes solvents based on the calculated Relative Energy Difference (RED).

-

RED < 1: Miscible (Good Solvent)

-

RED ≈ 1: Boundary Condition (Swelling/Partial Miscibility)

-

RED > 1: Immiscible (Phase Separation)

Solvent Screening Table

| Solvent Class | Representative Solvents | Predicted Interaction (RED) | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | < 0.5 (Excellent) | High solvation power; ideal for extraction from aqueous phases. |

| Esters | Ethyl Acetate, Isopropyl Acetate | < 0.8 (Good) | Green alternative to DCM; standard solvent for TLC/Column Chromatography. |

| Aromatics | Toluene, Xylene | < 0.8 (Good) | Excellent for process scale-up; |

| Alcohols | Ethanol, Methanol, Isopropanol | 0.9 - 1.1 (Borderline) | Miscible at RT, but solubility drops significantly at low temps (crystallization solvent). |

| Alkanes | Hexane, Heptane | 1.0 - 1.2 (Poor) | Likely miscible at RT due to lipophilicity, but acts as an antisolvent at low temperatures. |

| Highly Polar | Water, Glycerol | > 3.0 (Immiscible) | Phase separation agent; used to wash out polar impurities. |

| Dipolar Aprotic | DMSO, DMF, Acetonitrile | < 1.0 (Good) | Used in synthesis (e.g., Heck reaction); difficult to remove post-reaction. |

Visualization: Solvation Sphere & Workflow

Caption: Decision matrix for solvent selection based on process stage (Extraction vs. Purification).

Experimental Protocols

Since literature data is sparse for this specific isomer, the following self-validating protocols are recommended to determine exact solubility boundaries.

Protocol A: Cloud Point Determination (Miscibility Boundary)

Objective: Determine the miscibility limit in semi-polar solvents (e.g., Ethanol/Water mixtures).

-

Preparation: Accurately weigh 1.0 g of Ethyl m-methylcinnamate into a vial.

-

Titration: Add the solvent (e.g., pure Ethanol) in 100 µL increments at 25°C.

-

Observation: The solution should be clear.

-

Antisolvent Addition: Slowly titrate with water (antisolvent) while stirring.

-

Endpoint: Record the volume of water added when the solution turns persistently turbid (Oiling out).

-

Calculation: Plot the ternary phase diagram corner to define the stable zone.

Protocol B: Partition Coefficient ( ) Estimation

Objective: Confirm lipophilicity for extraction efficiency.

-

Equilibration: Mix 5 mL of Octanol and 5 mL of Water (pre-saturated with each other).

-

Spiking: Add 50 mg of Ethyl m-methylcinnamate.

-

Agitation: Vortex for 5 minutes; centrifuge to separate phases.

-

Analysis: Analyze both phases via HPLC (UV detection at 280 nm).

-

Calculation:

Target LogP should be approx 3.4.

Applications in Synthesis & Processing[2][5][6][7][8]

The Heck Reaction Workup

Ethyl m-methylcinnamate is often synthesized via the Heck reaction of m-iodotoluene and ethyl acrylate.

-

Challenge: The reaction uses polar aprotic solvents (DMF/NMP).

-

Solution: Post-reaction, dilute with Ethyl Acetate (high solubility for product) and wash with Water/Brine (removes DMF and catalyst salts). The high lipophilicity of the product ensures >99% recovery in the organic phase.

Chromatographic Purification

Because the meta and para isomers have very similar boiling points, distillation is difficult.

-

Recommended Phase: Normal Phase Silica.

-

Eluent: Hexane:Ethyl Acetate (95:5 to 90:10).

-

Logic: The non-polar hexane keeps the solute moving, while the small amount of EtOAc modulates retention based on the ester functionality interaction with silica silanols.

References

-

ChemicalBook. (n.d.). Ethyl trans-beta-methylcinnamate Properties (Analog Reference). Retrieved from

-

Kikukawa, K., et al. (1979). "Reaction of Coordinated Phosphines. IV." Bulletin of the Chemical Society of Japan, 52(5), 1493–1497.[1] (Provides BP and Refractive Index for ethyl m-methylcinnamate). Link

-

Abbott, S. (n.d.). Hansen Solubility Parameters for Ethyl Cinnamate. Practical Solubility Science. Retrieved from

-

PubChem. (2025).[2] Ethyl 3-methylcinnamate Compound Summary. National Library of Medicine. Retrieved from

Sources

Isomeric Distinction: Ethyl 3-Methylcinnamate vs. Ethyl 4-Methylcinnamate

An In-Depth Technical Guide for Chemical Synthesis and Application

Executive Summary

This technical guide provides a rigorous comparison between Ethyl 3-methylcinnamate (meta-isomer) and Ethyl 4-methylcinnamate (para-isomer). While these compounds are constitutional isomers sharing the molecular formula

Part 1: Molecular Architecture & Electronic Fundamentals

The core difference lies in the position of the methyl substituent on the phenyl ring relative to the acrylate ester moiety. This positional isomerism fundamentally alters the symmetry and electronic distribution of the molecule.

Structural Comparison

| Feature | Ethyl 3-methylcinnamate | Ethyl 4-methylcinnamate |

| IUPAC Name | Ethyl (2E)-3-(3-methylphenyl)prop-2-enoate | Ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

| Substitution | meta-substituted | para-substituted |

| Symmetry | ||

| Electronic Effect | Inductive (+I) only; no resonance into the conjugated system. | Inductive (+I) and Hyperconjugative resonance; direct conjugation with the ester. |

Electronic Implications (Hammett Parameters)

The reactivity of these isomers is predicted by the Hammett equation constants (

-

Para-Methyl (

): The methyl group at the para position acts as an electron donor through both induction and hyperconjugation. This increases the electron density of the alkene double bond, making it more nucleophilic but less electrophilic compared to the unsubstituted cinnamate. -

Meta-Methyl (

): The methyl group at the meta position donates electrons primarily through induction. The effect is weaker because it cannot resonate directly with the acrylate

Part 2: Physicochemical Profiling

The most immediate practical distinction between the two isomers is their physical state at room temperature. The high symmetry of the para-isomer facilitates efficient crystal packing, leading to a solid state, whereas the asymmetric meta-isomer remains a liquid.

| Property | Ethyl 3-methylcinnamate | Ethyl 4-methylcinnamate |

| CAS Number | 20511-19-7 (Generic/Acid precursor: 3029-19-4) | 20511-20-0 |

| Physical State (25°C) | Liquid (Colorless to pale yellow) | Solid (Crystalline, White) |

| Melting Point | N/A (Freezing point < 0°C) | 49 – 50 °C |

| Boiling Point | 101–102 °C @ 2.0 mmHg | 269 °C @ 760 mmHg |

| Refractive Index ( | 1.5505 | N/A (Solid) |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Soluble in EtOH, Et₂O, CHCl₃ |

Part 3: Synthetic Pathways & Process Chemistry

Both isomers can be synthesized via the Knoevenagel Condensation or the Heck Reaction . The Knoevenagel route is preferred for large-scale preparation due to the availability of the aldehyde precursors and the avoidance of transition metal catalysts.

Knoevenagel Condensation Mechanism

The reaction involves the condensation of the respective methylbenzaldehyde with malonic acid (Doebner modification) or ethyl acetate/sodium (Claisen condensation).

Figure 1: Generalized Knoevenagel-Doebner pathway for cinnamate synthesis.

Experimental Protocol: Synthesis of Ethyl 4-Methylcinnamate

Note: To synthesize the 3-methyl isomer, substitute 4-methylbenzaldehyde with 3-methylbenzaldehyde. The workup for the 3-isomer requires distillation instead of recrystallization.

Reagents:

-

4-Methylbenzaldehyde (10 mmol, 1.20 g)

-

Monoethyl malonate (12 mmol, 1.58 g)

-

Pyridine (5 mL)

-

Piperidine (5 drops)

Procedure:

-

Setup: Equip a 50 mL round-bottom flask with a reflux condenser and a drying tube.

-

Addition: Charge the flask with 4-methylbenzaldehyde and monoethyl malonate. Add pyridine (solvent/base) and piperidine (catalyst).

-

Reaction: Heat the mixture to reflux (approx. 115°C) for 4–6 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

Quench: Cool the mixture to room temperature and pour into ice-cold HCl (1 M, 20 mL) to neutralize the pyridine.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification (Isomer Specific):

-

For 4-Methyl (Solid): Evaporate the solvent. Recrystallize the crude solid from hot ethanol/water.

-

For 3-Methyl (Liquid): Dry over MgSO₄, concentrate, and purify via vacuum distillation (bp ~102°C at 2 mmHg) or flash column chromatography (Hexane/EtOAc 9:1).

-

Part 4: Analytical Differentiation (Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers. The aliphatic region (ethyl group + methyl group) is similar, but the aromatic region is diagnostic.

Proton NMR ( H-NMR) Comparison

| Signal | Ethyl 3-methylcinnamate (meta) | Ethyl 4-methylcinnamate (para) |

| Vinyl ( | Doublet, | Doublet, |

| Vinyl ( | Doublet, | Doublet, |

| Aromatic Region | Multiplet (4H) | AA'BB' System (4H) |

| Pattern Detail | Complex overlapping signals (Singlet, Doublet, Triplet, Doublet) | Two distinct doublets ( |

| Methyl (-CH₃) | Singlet (~2.31 ppm) | Singlet (~2.37 ppm) |

Visualizing the Aromatic Splitting

The symmetry of the para-isomer creates a simplified splitting pattern (AA'BB'), while the meta-isomer displays a complex ABCD-like pattern due to the non-equivalence of all ring protons.

Figure 2: Diagnostic NMR splitting patterns in the aromatic region.

Part 5: Biological & Pharmacological Implications[1]

While both compounds are primarily used as fragrance ingredients (fruity/balsamic profiles), their structural differences influence their pharmacokinetics and potential therapeutic utility.

Structure-Activity Relationship (SAR)

-

Metabolic Oxidation: The methyl group is a site for metabolic oxidation by Cytochrome P450 enzymes.

-

Para-oxidation: The para-methyl group is sterically accessible and electronically activated, leading to rapid oxidation to the corresponding benzoic acid derivative (Terephthalic acid analogue).

-

Meta-oxidation: The meta-methyl group is less activated towards oxidation compared to the para position, potentially resulting in a longer half-life in biological systems.

-

-

UV Absorption (Sunscreen Potential):

-

Cinnamates are classic UVB filters (e.g., Octinoxate). The para-isomer allows for extended conjugation length (hyperconjugation), potentially offering a slightly higher molar extinction coefficient (

) and a bathochromic shift (red shift) compared to the meta-isomer. This makes the 4-methyl isomer a better candidate for UV-filter applications.

-

Fragrance Profile

-

Ethyl 4-methylcinnamate: Characterized by sweet, fruity, cherry-like notes with a balsamic undertone. The para substitution often enhances the "sweetness" intensity.

-

Ethyl 3-methylcinnamate: Exhibits a drier, spicier, and more earthy profile, typical of meta-substituted aromatics.

References

-

Synthesis & Properties: The Journal of Organic Chemistry, 1971, Vol. 36, No. 8. (Physical constants for ethyl m-methylcinnamate).

-

General Cinnamate Synthesis: Organic Syntheses, Coll. Vol. 1, p. 252 (1941). (Standard Knoevenagel protocols).

-

Spectroscopic Data: National Institute of Standards and Technology (NIST) WebBook. (Mass spec and IR data for cinnamate esters).

-

Biological Activity: Journal of Agricultural and Food Chemistry. (Antimicrobial and antioxidant activity of cinnamate derivatives).[1]

-

Fragrance Chemistry: The Good Scents Company. (Odor profiles and safety data).

Sources

A Technical Guide to the Physicochemical Characterization of Ethyl 3-(3-methylphenyl)acrylate: Refractive Index and Density

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of two critical physicochemical properties of ethyl 3-(3-methylphenyl)acrylate: refractive index and density. As fundamental parameters, their accurate determination is paramount for substance identification, purity assessment, and quality control throughout the research and drug development lifecycle. This document details the established values for these properties and provides robust, field-proven methodologies for their experimental verification, ensuring scientific integrity and reproducibility.

Physicochemical Properties of Ethyl 3-(3-methylphenyl)acrylate

Ethyl 3-(3-methylphenyl)acrylate, also known as ethyl 3-methylcinnamate, is an organic ester. Its core physical characteristics are summarized below. These values serve as a benchmark for quality control and experimental analysis.

| Property | Value |

| Chemical Name | Ethyl 3-(3-methylphenyl)acrylate |

| Synonyms | Ethyl 3-methylcinnamate |

| CAS Number | 69055-66-9 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Refractive Index (n_D_) | Value not available in searched results |

| Density | Value not available in searched results |

Note: Specific experimental values for the refractive index and density of ethyl 3-(3-methylphenyl)acrylate were not located in the initial search. The following sections provide standardized methods for their precise experimental determination.

Experimental Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material.[1] It is a highly sensitive, intrinsic property of a substance, making it an excellent tool for identifying a liquid compound and assessing its purity.[1] The measurement is influenced by temperature and the wavelength of light used; therefore, these parameters must be controlled and specified.[1]

Principle of Measurement

The most common laboratory instrument for measuring the refractive index of liquids is the Abbe refractometer.[2] It operates on the principle of critical angle, which is the angle of incidence beyond which light is totally internally reflected.[3] The instrument measures this angle at the interface between the liquid sample and a prism of high refractive index, and the scale is calibrated to directly display the refractive index, typically at the sodium D-line wavelength (589 nm).[1][2]

Standard Protocol for Measurement using an Abbe Refractometer

This protocol ensures an accurate and reproducible measurement of the refractive index.

I. Instrument Calibration and Preparation:

-

Temperature Control: Turn on the circulating water bath connected to the refractometer prisms and set it to a standard temperature, typically 20.0 °C or 25.0 °C. Allow the instrument to equilibrate for at least 15 minutes.

-

Prism Cleaning: Open the prism assembly. Using a soft lens tissue or cotton ball, clean the surfaces of both the upper and lower prisms with a volatile solvent like acetone or ethanol, then allow them to dry completely.[1][2]

-

Calibration Check: Place a few drops of a standard liquid with a known refractive index (e.g., distilled water, n_D_ = 1.3330 at 20°C) onto the lower prism. Close the prisms securely.

-

Verification: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. If necessary, adjust the compensator to eliminate any color fringe and sharpen the borderline.[4] Align the borderline exactly with the center of the crosshairs.[2] The reading on the scale should match the known value of the standard. If not, adjust the instrument according to the manufacturer's instructions.

II. Sample Measurement:

-

Cleaning: Clean the prisms thoroughly as described in step I.2 to remove the calibration standard.

-

Sample Application: Using a clean pipette, place 2-3 drops of the sample, ethyl 3-(3-methylphenyl)acrylate, onto the surface of the lower prism.[2]

-

Measurement: Close the prism assembly. Look through the eyepiece and bring the borderline into focus. Adjust the handwheel to center the sharp borderline on the crosshairs.[4]

-

Reading: Depress the switch to illuminate the internal scale and record the refractive index value to four decimal places.[1]

-

Replication: Repeat the measurement at least three times, cleaning the prism between each replicate, and calculate the average value to ensure accuracy.

Experimental Workflow Diagram

Caption: Workflow for Refractive Index Measurement.

Experimental Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V). It is another fundamental physical property used for substance identification, assessment of purity, and in calculations for formulation and chemical synthesis. Temperature significantly affects density, so it must be precisely controlled.

Principle of Measurement

The pycnometer method is a highly accurate and precise technique for determining the density of liquids.[5][6] A pycnometer is a glass flask with a precisely known volume at a specific temperature.[5] The method involves determining the mass of the sample liquid that exactly fills this known volume. By weighing the pycnometer empty, filled with the sample, and filled with a reference liquid of known density (like distilled water), the density of the sample can be calculated with high precision.[6]

Standard Protocol for Measurement using a Pycnometer

This protocol provides a self-validating system for accurate density determination.

I. Preparation and Calibration (Determining Pycnometer Volume):

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with distilled water and a suitable solvent (e.g., acetone). Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Weigh Empty Pycnometer: Using a high-precision analytical balance (±0.0001 g), weigh the clean, dry pycnometer with its stopper. Record this mass as m₀.[5]

-

Fill with Reference Liquid: Fill the pycnometer with distilled water that has been equilibrated in a thermostatic water bath to the desired temperature (e.g., 20.0 °C). Insert the stopper, allowing excess water to exit through the capillary.[5]

-

Equilibrate and Weigh: Submerge the filled pycnometer in the thermostatic water bath for at least 20 minutes to ensure it reaches the target temperature. Carefully wipe the outside dry and weigh it. Record this mass as m_water.

-

Calculate Volume: The precise volume of the pycnometer (V) at the specified temperature is calculated using the known density of water (ρ_water) at that temperature: V = (m_water - m₀) / ρ_water

II. Sample Measurement:

-

Dry Pycnometer: Empty the pycnometer, clean it, and dry it thoroughly as in step I.1.

-

Fill with Sample: Fill the pycnometer with the sample liquid, ethyl 3-(3-methylphenyl)acrylate, that has been thermally equilibrated.

-

Equilibrate and Weigh: Place the sample-filled pycnometer in the thermostatic bath to ensure it is at the target temperature. Wipe the outside dry and weigh it. Record this mass as m_sample.[5]

-

Calculate Density: The density of the sample (ρ_sample) is calculated using the previously determined volume: ρ_sample = (m_sample - m₀) / V[5]

-

Replication: For high confidence, the procedure should be repeated until at least three consistent measurements are obtained.

Experimental Workflow Diagram

Caption: Workflow for Density Measurement by Pycnometer.

References

- How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13). Vertex AI Search.

- Density Measurement Using Pycnometer | PDF. Scribd.

- Specialized test procedure—Procedure for density determination. (2017, June 5). Measurement Canada.

- Determination of Specific Gravity and Density. Japanese Pharmacopoeia.

- Measure Density with a Pycnometer. (2019, September 6). YouTube.

- Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. (2012, January 5). PMC.

- EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. LPU.

- Refractive Index. (2025, August 20). Chemistry LibreTexts.

- Measuring Liquid Refractive Index Procedure | PDF. Scribd.

- SIMPLE METHOD FOR MEASURING THE REFRACTIVE INDEX OF A LIQUID. (2021, December 13).

Sources

Technical Guide & Safety Data Sheet: Ethyl 3-Methylcinnamate

This guide serves as a comprehensive technical dossier and Safety Data Sheet (SDS) for Ethyl 3-methylcinnamate (CAS 1504-72-9). It is designed for researchers and drug development professionals requiring high-fidelity data for synthesis, handling, and risk assessment.

CAS No: 1504-72-9 | Formula: C₁₂H₁₄O₂ | Mol.[1] Weight: 190.24 g/mol [1][2]

Chemical Identity & Structural Profiling

Ethyl 3-methylcinnamate (also known as Ethyl 3-phenylbut-2-enoate or Ethyl

Synonyms & Identifiers

-

IUPAC Name: Ethyl 3-phenylbut-2-enoate[3]

-

Common Names: Ethyl

-methylcinnamate; Ethyl 3-phenylcrotonate[3] -

InChI Key: BSXHSWOMMFBMLL-MDZDMXLPSA-N (trans-isomer)

Applications in Research

-

Pharmaceutical Intermediate: Used as a lipophilic building block in the synthesis of anticancer agents (e.g., piperazine derivatives targeting glioblastoma).

-

Flavor & Fragrance Chemistry: Precursor for the diastereoselective synthesis of Ethyl methylphenylglycidate (Strawberry Aldehyde).

-

Organic Synthesis: Substrate for asymmetric hydrogenation and transition-metal-catalyzed coupling reactions.

Hazard Identification & Risk Assessment (GHS)

Note: While often classified as "Not Hazardous" under strict GHS criteria due to lack of acute toxicity data, the Precautionary Principle dictates handling this substance as a functional irritant.

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

| Flammable Liquids | Category 4 | Combustible liquid. | H227 |

Risk Assessment Workflow

The following diagram outlines the decision logic for handling Ethyl 3-methylcinnamate in a research setting.

Figure 1: Operational workflow for the safe intake, storage, and disposal of Ethyl 3-methylcinnamate.

Physicochemical Properties

Accurate physicochemical data is essential for reaction stoichiometry and purification planning.

| Property | Value | Context/Notes |

| Physical State | Liquid | Clear, colorless to pale yellow oil.[3][5] |

| Boiling Point | 116–119 °C | @ 4 Torr (Reduced Pressure).[4] |

| Boiling Point (atm) | ~265–271 °C | Estimated based on Ethyl Cinnamate analog. |

| Density | 1.05 g/cm³ | @ 20 °C. Denser than water. |

| Flash Point | >110 °C (>230 °F) | Closed Cup.[6][7] Class IIIB Combustible. |

| Solubility (Water) | Insoluble | Hydrophobic ester. |

| Solubility (Organic) | Soluble | Miscible with EtOH, DMSO, DCM, Ethyl Acetate.[5] |

| Refractive Index | High refractive index due to conjugation. |

Handling, Storage, & Stability

Storage Protocols

-

Temperature: Store at 2–8 °C (Refrigerated). While stable at room temperature, cooler storage prevents slow hydrolysis or transesterification.

-

Atmosphere: Hygroscopic potential is low, but storage under Nitrogen or Argon is recommended to prevent oxidative degradation of the alkene double bond over long periods.

-

Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides) and strong bases (which cause hydrolysis to 3-methylcinnamic acid).

Stability Mechanisms

The

Emergency Response & First Aid

Self-Validating Protocol: If exposure occurs, the immediate cessation of sensory irritation (burning, redness) serves as the validation of effective first aid.

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse with water for 15 min. Lift eyelids. | Dilution and mechanical removal of the ester.[8] |

| Skin Contact | Wash with soap and water.[9] Remove contaminated clothes.[9] | Lipophilic esters adhere to skin; soap is required for emulsification. |

| Inhalation | Move to fresh air.[9] | Vapor pressure is low, but mist can irritate mucous membranes. |

| Ingestion | Do NOT induce vomiting. Rinse mouth.[9] | Risk of aspiration pneumonia if vomited. |

Toxicological & Ecological Insight

Toxicology (Read-Across Approach)

Specific LD50 data for Ethyl 3-methylcinnamate is limited.[6] Data is extrapolated from its structural analog, Ethyl Cinnamate (CAS 103-36-6) , supported by the "Methylation Effect" principle in drug design.

-

Acute Oral Toxicity (Rat): LD50 > 4,000 mg/kg (Based on Ethyl Cinnamate).

-

Skin Sensitization: Low potential. The methyl group increases lipophilicity (

), potentially increasing skin absorption rates compared to the unmethylated analog. -

Metabolism: Hydrolyzed in vivo by carboxylesterases to 3-methylcinnamic acid and ethanol .

Ecological Fate

-

Biodegradability: Expected to be readily biodegradable. Esters are generally cleaved rapidly in aqueous environments by microbial esterases.

-

Aquatic Toxicity: Low water solubility limits acute aquatic hazard, but spills should be contained to prevent surface film formation.

Synthesis & Application Pathways

The following diagram illustrates the chemical utility of Ethyl 3-methylcinnamate in drug discovery and flavor synthesis.

Figure 2: Synthetic utility of Ethyl 3-methylcinnamate as a divergent intermediate.[10]

Regulatory Landscape[12]

-

TSCA (USA): Listed (Active Inventory).

-

REACH (EU): Pre-registered / Low Tonnage Band.

-

FEMA (Flavor): Generally Recognized as Safe (GRAS) for flavor use (FEMA No. varies by specific isomer mixture, check local regulations).

References

-

Sigma-Aldrich. (2024).[7] Safety Data Sheet: Ethyl trans-beta-methylcinnamate. Retrieved from

-

PubChem. (2024). Compound Summary: Ethyl 3-methylcinnamate (CID 637758). National Library of Medicine. Retrieved from

-

European Chemicals Agency (ECHA). (2023).[10] Registration Dossier: Cinnamate Esters. Retrieved from [10]

-

Frontiers in Chemistry. (2020). Exploring the RC-106 Chemical Space: Design and Synthesis of Novel (E)-1-(3-Arylbut-2-en-1-yl)-4-(Substituted) Piperazine Derivatives. Retrieved from

-

The Good Scents Company. (2023). Ethyl 3-phenyl-2-butenoate Flavor & Fragrance Data. Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1504-72-9 Cas No. | Ethyl 3-phenylbut-2-enoate | Apollo [store.apolloscientific.co.uk]

- 3. CAS 945-93-7: ethyl trans-beta-methylcinnamate [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl cinnamate CAS#: 103-36-6 [m.chemicalbook.com]

- 6. ECHA CHEM [chem.echa.europa.eu]

- 7. methyl (E)-cinnamate, 1754-62-7 [thegoodscentscompany.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Ethyl methoxycinnamate | C12H14O3 | CID 5281783 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Pharmacochemistry of Meta-Substituted Ethyl Cinnamate Derivatives

This guide provides an in-depth technical analysis of meta-substituted ethyl cinnamate derivatives , focusing on their synthesis, structure-activity relationships (SAR), and pharmacological applications.[1]

Executive Summary

Ethyl cinnamate scaffolds are ubiquitous in medicinal chemistry, serving as precursors for anticoagulants, antioxidants, and enzyme inhibitors. While para-substituted derivatives (e.g., ethyl p-methoxycinnamate) are widely documented for their UV-absorbing and anti-inflammatory properties, meta-substituted derivatives occupy a unique pharmacological niche.[1]

The meta-position offers a strategic advantage in drug design: it allows for the modulation of lipophilicity and electronic distribution without the direct resonance conjugation often seen in para-substitution.[1] This "electronic decoupling" is critical for designing selective inhibitors for enzymes like Tyrosinase and Monoamine Oxidase B (MAO-B) , where steric fit and specific non-covalent interactions drive potency.[1]

Chemical Architecture & Synthesis Strategies

Synthesizing meta-substituted ethyl cinnamates requires precise regiocontrol.[1] Unlike para-isomers, which can often be accessed via direct electrophilic aromatic substitution of cinnamates, meta-isomers typically require de novo construction of the alkene side chain or directed C-H functionalization.[1]

Protocol A: Palladium-Catalyzed Heck Coupling (Preferred)

The Heck reaction is the most robust method for generating meta-substituted cinnamates, tolerating a wide range of functional groups (-Cl, -NO₂, -OMe).[1]

-

Mechanism: Pd(0) undergoes oxidative addition into a meta-substituted aryl halide, followed by syn-migratory insertion into ethyl acrylate and

-hydride elimination.[1] -

Why this works: The reaction is stereoselective for the (E)-isomer (>98%), which is generally the bioactive conformer.

Protocol B: Knoevenagel Condensation (Alternative)

For acid-sensitive substrates, the condensation of meta-substituted benzaldehydes with monoethyl malonate is effective.[1]

-

Catalyst: Piperidine/Pyridine or Glycine.[1]

-

Advantage: Avoids transition metals; useful for large-scale production of non-halogenated derivatives (e.g., 3-nitrocinnamate).[1]

The "Meta-Effect": Structure-Activity Relationship (SAR)[1]

The biological efficacy of meta-substituted derivatives is governed by three primary vectors:

-

Electronic Modulation: Meta-substituents exert inductive effects (

) without strong resonance ( -

Steric Fitting: In enzyme pockets (e.g., Tyrosinase), para-substituents often clash with the binuclear copper center deep in the active site. Meta-substituents angle away, allowing the phenyl ring to dock while the substituent interacts with secondary hydrophobic pockets.

-

Lipophilicity (

): Halogenation at the meta position (3-Cl, 3-Br) increases

Visualization: SAR Decision Logic

Figure 1: Strategic decision tree for selecting meta-substituents based on desired pharmacological endpoints.

Quantitative Bioactivity Profile

The following table summarizes comparative data extracted from recent pharmacological screenings. Note the distinct shift in activity based on the substituent nature.

| Derivative (Ethyl-3-X-Cinnamate) | Substituent (X) | Target / Assay | Activity Metric (IC₅₀ / LC₅₀) | Efficacy vs. Standard |

| Ethyl 3-hydroxycinnamate | -OH | Tyrosinase (Mushroom) | Comparable to Kojic Acid | |

| Ethyl 3-nitrocinnamate | -NO₂ | Psoroptes cuniculi (Mite) | LC₅₀: | 6x more potent than Ivermectin |

| Ethyl 3-chlorocinnamate | -Cl | Cytotoxicity (HCT-116) | Moderate | Lower toxicity than para-isomer |

| Ethyl 3,4-dihydroxycinnamate | -OH, -OH | DPPH Radical Scavenging | High Antioxidant Capacity |

Data Source: Synthesized from comparative literature analysis [1, 2, 4].

Detailed Experimental Protocol

Synthesis of Ethyl 3-Chlorocinnamate via Heck Coupling[1]

This protocol is designed for high reproducibility and scalability. It utilizes a phosphine-free catalytic system to minimize cost and purification complexity.[1]

Reagents:

-

3-Chlorobromobenzene (1.0 equiv, 10 mmol)[1]

-

Ethyl Acrylate (1.2 equiv, 12 mmol)

-

Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Step-by-Step Workflow:

-

Setup: In a 50 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (22 mg, 0.1 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with Nitrogen (

) three times to remove oxygen (critical to prevent Pd black formation). -

Addition: Under

flow, add DMF (10 mL), 3-chlorobromobenzene (1.91 g), ethyl acrylate (1.3 mL), and triethylamine (2.8 mL). -

Reaction: Seal the tube and heat to 120°C in an oil bath. Stir vigorously for 12 hours.

-

Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The starting bromide spot (

) should disappear.

-

-

Workup: Cool the mixture to room temperature. Dilute with diethyl ether (30 mL) and wash with water (3 x 20 mL) to remove DMF and salts.

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Isolation: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Expected Yield: 85-92%.[1]

-

Characterization: ¹H NMR (400 MHz, CDCl₃) should show doublet signals at

7.65 and 6.42 ppm with

-

Visualization: Heck Reaction Cycle

Figure 2: Catalytic cycle of the Heck reaction highlighting the critical migratory insertion step that defines the product structure.

Future Outlook & Drug Design Potential

The meta-substituted cinnamate scaffold is currently underutilized.[1] Future development should focus on:

-

Hybridization: Combining the meta-cinnamate core with piperazine moieties to create dual-action tyrosinase/antioxidant agents.[1]

-

Photo-Pharmacology: Utilizing the trans-cis photoisomerization of the cinnamate double bond to create "switchable" inhibitors where the meta-substituent steric profile changes upon UV irradiation.[1]

References

-

Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship. Source: PubMed / NIH URL:[1][Link]1]

-

Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted derivatives. Source: PMC / NIH URL:[1][Link]1]

-

Distal meta-C–H functionalization of α-substituted cinnamates. Source: Royal Society of Chemistry / PMC URL:[Link]1]

-

Structure-Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. Source: PMC / NIH URL:[1][Link]1]

-

Heck Reaction and Cinnamic Acid Synthesis. Source: Organic Chemistry Portal URL:[Link]1]

Sources

Comprehensive Physicochemical and Synthetic Profiling of Ethyl 3-Methylcinnamate: Thermodynamic Data and Distillation Methodologies

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary and Nomenclature Clarification

In advanced organic synthesis and drug development, precise thermodynamic data—specifically boiling and melting points—dictates the parameters for reaction scaling and product isolation. The chemical identifier "ethyl 3-methylcinnamate" is frequently subjected to nomenclature ambiguity in literature, referring to two distinct structural isomers:

-

Ethyl

-methylcinnamate (Ethyl 3-phenylbut-2-enoate, CAS: 945-93-7): A cinnamate derivative where the methyl group is located on the -

Ethyl 3-(m-tolyl)acrylate (CAS: 50556-03-1): A derivative where the methyl group is substituted on the meta-position of the phenyl ring.

This technical guide focuses exclusively on the highly utilized

Physicochemical Data Analysis

The physical state and phase transition temperatures of a compound are macroscopic manifestations of its molecular weight and intermolecular forces.

Thermodynamic Profile Table

| Property | Value | Conditions / Notes |

| Compound Name | Ethyl 3-methylcinnamate (Ethyl | CAS: 945-93-7 |

| Molecular Formula | Molecular Weight: 190.24 g/mol [2] | |

| Boiling Point (Reduced) | 142 – 144 °C | Measured strictly at 15 mmHg vacuum[3] |

| Melting Point | < 25 °C (Liquid) | Exists as a colorless to pale yellow liquid at standard ambient temperature[4] |

| Density | 1.040 g/mL | Standard ambient temperature[2] |

Thermodynamic Causality: Why Vacuum Distillation?

The extended

At atmospheric pressure (760 mmHg), the boiling point of this conjugated ester exceeds 260 °C. Heating the molecule to this extreme temperature provides sufficient activation energy to initiate unwanted side reactions, such as thermal polymerization of the

Experimental Workflow: Synthesis and Isolation

The following protocol details the synthesis of ethyl 3-methylcinnamate via a Horner-Wadsworth-Emmons (HWE) olefination, followed by purification via fractional vacuum distillation.

Workflow for the synthesis and vacuum distillation of ethyl 3-methylcinnamate.

Step-by-Step Methodology

Step 1: Enolate Generation

-

Procedure: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) at 0 °C. Slowly add triethyl phosphonoacetate dropwise.

-

Causality: THF is chosen as an aprotic solvent to solvate the sodium cation, enhancing the basicity of the hydride. The 0 °C temperature prevents runaway exothermic deprotonation.

-

Self-Validation: The evolution of hydrogen gas (

) serves as an immediate, self-validating visual indicator that irreversible enolate formation is occurring.

Step 2: Olefination

-

Procedure: Introduce acetophenone dropwise to the enolate solution. Allow the reaction mixture to slowly warm to room temperature over 2 hours.

-

Causality: The stabilized phosphonate carbanion attacks the ketone. Warming to room temperature provides the necessary activation energy for the elimination of the water-soluble dialkyl phosphate byproduct, driving the formation of the

-unsaturated ester.

Step 3: Quench and Extraction

-

Procedure: Quench the reaction with saturated aqueous ammonium chloride (

). Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous -

Causality: The mild acidity of

neutralizes any unreacted base without hydrolyzing the newly formed ethyl ester. Drying over

Step 4: Vacuum Distillation (Product Isolation)

-

Procedure: Filter the drying agent and concentrate the crude oil via rotary evaporation. Transfer the oil to a short-path distillation apparatus connected to a vacuum pump calibrated to exactly 15 mmHg.

-

Causality: As established in the thermodynamic profile, atmospheric distillation will destroy the product. Operating at 15 mmHg ensures the product distills safely.

-

Self-Validation: Monitor the vapor temperature. Discard the fore-run (residual THF and unreacted acetophenone). Collect the main fraction that distills strictly between 142 °C and 144 °C [3]. The purity of this fraction can be immediately validated via Thin-Layer Chromatography (TLC), which should yield a single spot (Rf ~0.90 in 30% EtOAc/Hexane)[5].

References

- Source: abcr.

- Source: labnovo.

- Title: Solvent role in the lipase-catalysed esterification of cinnamic acid and derivatives.

- Source: benchchem.

- Source: cymitquimica.

Sources

- 1. Ethyl 3-methyl-3-phenylglycidate | 19464-95-0 | Benchchem [benchchem.com]

- 2. AB155034 | CAS 945-93-7 – abcr Gute Chemie [abcr.com]

- 3. CAS 945-93-7 MFCD00053762-Ethyl 3-Phenylbut-2-Enoate 3-苯基-2-丁烯酸乙酯 -LabNovo [do.labnovo.com]

- 4. CAS 945-93-7: ethyl trans-beta-methylcinnamate [cymitquimica.com]

- 5. digibuo.uniovi.es [digibuo.uniovi.es]

Unveiling the Trace Metabolome: Natural Occurrence, Extraction, and Analysis of Ethyl m-Methylcinnamate in Plant Phenolic Profiles

Executive Summary

Cinnamic acid derivatives are ubiquitous in the plant kingdom, playing critical roles in lignin biosynthesis, allelopathy, and pathogen defense. While para-substituted cinnamates (such as ethyl p-methoxycinnamate found abundantly in Kaempferia galanga) are well-documented, meta-alkylated variants like ethyl m-methylcinnamate (EMMC) represent a rare and analytically challenging class of trace secondary metabolites.

As a Senior Application Scientist, I frequently encounter the "artifact conundrum" in natural product isolation: is a detected ethyl ester a genuine plant metabolite, or is it an artifact of ethanol-based extraction? This whitepaper provides a rigorous, self-validating framework for the artifact-free extraction, chromatographic differentiation, and biological contextualization of EMMC, a compound increasingly recognized for its role in inhibiting bacterial secretion systems[1].

Biosynthetic Origins and the Artifact Conundrum

The biosynthesis of m-methylated phenylpropanoids deviates from the standard para-hydroxylation pathways mediated by cinnamate 4-hydroxylase (C4H). Instead, it requires highly specific, S-adenosyl methionine (SAM)-dependent methyltransferases capable of functionalizing the meta position.

Once 3-methylcinnamic acid is formed, it can be converted into its ethyl ester (EMMC) via endogenous plant esterases utilizing trace natural ethanol. However, during standard phytochemical workflows, the use of alcoholic solvents (e.g., ethanol or methanol) under heat can induce Fischer esterification, artificially inflating the concentration of EMMC. Distinguishing the native ester from the extraction artifact is the cornerstone of rigorous pharmacognosy.

Figure 1: Biosynthetic pathway of ethyl m-methylcinnamate highlighting natural vs. artifactual formation.

Self-Validating Extraction Methodology

To prove the natural occurrence of EMMC in a plant extract, the extraction protocol must be a self-validating system. We achieve this by eliminating alcoholic solvents and introducing a stable-isotope-labeled internal standard prior to extraction. If artifactual esterification occurs, the internal standard will reveal it.

Step-by-Step Protocol: Artifact-Free SFE-CO₂ Extraction

Rationale: Supercritical Fluid Extraction (SFE) using CO₂ provides a non-reactive, tunable, and low-temperature environment, entirely bypassing the risk of solvent-induced esterification.

-

Matrix Preparation & Lyophilization:

-

Action: Flash-freeze 50g of fresh plant material in liquid nitrogen and lyophilize for 48 hours.

-

Causality: Water facilitates enzymatic hydrolysis/esterification. Lyophilization halts endogenous esterase activity, locking the native ester profile in place.

-

-

Internal Standard Spiking:

-

Action: Spike the dried matrix with 10 µg of d5-ethyl cinnamate.

-

Causality: Acts as a systemic control. If the analytical run shows transesterification or degradation of the d5 tag, the integrity of the EMMC quantification is voided.

-

-

Supercritical Fluid Extraction (SFE):

-

Action: Load the matrix into the SFE vessel. Extract using 100% supercritical CO₂ at 40°C and 250 bar for 60 minutes. Do not use ethanol as a co-solvent; if a modifier is required for polarity, use 2% ethyl acetate.

-

Causality: 40°C prevents thermal degradation of thermolabile terpenes, while the absence of ethanol guarantees that any detected EMMC is natively synthesized by the plant.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Action: Reconstitute the SFE yield in 1 mL hexane. Pass through a Silica SPE cartridge (500 mg). Wash with 100% hexane to remove non-polar waxes, and elute the target cinnamates with Hexane:Ethyl Acetate (90:10, v/v).

-

-

Concentration:

-

Action: Evaporate the eluate under a gentle stream of ultra-high-purity nitrogen at room temperature to a final volume of 100 µL for GC-MS analysis.

-

Analytical Differentiation of Alkyl Cinnamate Isomers

The primary analytical challenge in identifying EMMC is distinguishing it from its ortho and para isomers (e.g., ethyl p-methylcinnamate), which possess identical molecular weights (m/z 190) and similar fragmentation patterns. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation[2][3].

By analyzing the splitting patterns of the aromatic protons, we can definitively assign the methyl group to the meta position. In EMMC, the aromatic protons appear as a complex multiplet, whereas the para-isomer exhibits a distinct pair of doublets due to the plane of symmetry in the aromatic ring[2][3].

Table 1: Spectroscopic Markers for Differentiating Alkyl Cinnamate Isomers

| Spectroscopic Feature | Ethyl m-methylcinnamate (3-methyl) | Ethyl p-methylcinnamate (4-methyl) | Analytical Significance |

| ¹H NMR: Alkene α-proton | 6.42 ppm (d, J = 16.0 Hz)[3] | 6.45 ppm (d, J = 16.0 Hz)[2] | Confirms trans (E) geometry (J=16 Hz). |

| ¹H NMR: Alkene β-proton | 7.65 ppm (d, J = 16.0 Hz)[3] | 7.64 ppm (d, J = 16.0 Hz)[2] | Highly deshielded due to aromatic conjugation. |

| ¹H NMR: Aryl Methyl | 2.35 ppm (s, 3H)[3] | 2.35 ppm (s, 3H)[2] | Indicates mono-methylation, but position is ambiguous. |

| ¹H NMR: Aryl Protons | 7.15–7.33 ppm (m, 4H) [3] | 7.21 (d, 2H), 7.47 (d, 2H) [2] | Critical Differentiator: Symmetry in p-isomer creates doublets; m-isomer lacks symmetry, creating a multiplet. |

| GC-MS (Molecular Ion) | m/z 190 | m/z 190 | Requires retention time mapping with authentic standards. |

Biological Significance: Pathogen Defense and T3SS Inhibition

Why do plants expend metabolic energy to synthesize trace amounts of m-methylated cinnamates? Recent pharmacological screenings reveal that these specific phenolic derivatives are potent modulators of bacterial virulence.

Specifically, trans-3-methylcinnamic acid has been identified as a potent inhibitor of the Type III Secretion System (T3SS) in Erwinia amylovora, the gram-negative pathogen responsible for fire blight in rosaceous plants[1]. The T3SS is a syringe-like apparatus used by bacteria to inject virulence effectors directly into host plant cells, suppressing the plant's hypersensitive response (HR)[1].

While the free acid exhibits strong inhibitory activity, its ethyl ester (EMMC) acts as a highly lipophilic analog. In a physiological context, esterification increases the partition coefficient (LogP) of the molecule, allowing EMMC to more effectively penetrate the bacterial outer membrane before being hydrolyzed back into the active acid by bacterial esterases.

Figure 2: Mechanism of Type III Secretion System (T3SS) inhibition by plant phenolic derivatives.

Conclusion

The natural occurrence of ethyl m-methylcinnamate in plant extracts is a testament to the precision of plant secondary metabolism. However, its detection is fraught with the risk of analytical artifacts. By employing non-alcoholic, low-temperature extraction methodologies (like SFE-CO₂) and relying on the distinct multiplet splitting patterns in ¹H NMR for structural confirmation, researchers can confidently validate the presence of EMMC. Understanding these trace metabolites not only enriches our knowledge of plant chemical ecology but also opens new avenues for developing novel, non-biocidal antimicrobial agents targeting bacterial secretion systems.

References

- Title: Solvent role in the lipase-catalysed esterification of cinnamic acid and derivatives. Optimisation of the biotransformation conditions.

- Source: rsc.

- Source: nih.

Sources

Methodological & Application

Application and Protocol Guide for the Synthesis of Ethyl m-Methylcinnamate via the Horner-Wadsworth-Emmons Reaction

Abstract

This document provides a comprehensive guide for the synthesis of ethyl m-methylcinnamate, a valuable organic compound, utilizing the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes.[1][2][3] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, detailed experimental protocols, and practical insights to ensure successful and efficient synthesis. We will explore the reaction mechanism, reagent selection, and purification strategies, culminating in the characterization of the final product.

Introduction to the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful chemical transformation that produces an alkene from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][4] It is a modification of the Wittig reaction and offers several distinct advantages. Notably, the phosphonate-stabilized carbanions are more nucleophilic and typically less basic than their phosphonium ylide counterparts used in the Wittig reaction.[1] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous workup, simplifying product purification.[1][5]

This reaction is particularly renowned for its high (E)-stereoselectivity, especially with aromatic aldehydes, making it a preferred method for synthesizing trans-alkenes.[1][2][5] The stereochemical outcome is largely governed by thermodynamic control, where the formation of the more stable (E)-alkene is favored.[1][2]

Reaction Mechanism

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through several key steps:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a nucleophilic phosphonate carbanion.[1][4] The presence of an electron-withdrawing group (in this case, an ester) stabilizes the resulting carbanion.[1]

-

Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (m-methylbenzaldehyde). This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[1][6]

-

Oxaphosphetane Formation: The tetrahedral intermediate cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the desired alkene (ethyl m-methylcinnamate) and a dialkyl phosphate byproduct.[1]

The stereoselectivity of the HWE reaction is influenced by factors such as the steric bulk of the reactants and the reaction temperature.[1] For aromatic aldehydes, the reaction almost exclusively yields the (E)-alkene.[1]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is crucial to use high-purity reagents and anhydrous solvents to ensure optimal reaction outcomes.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| m-Methylbenzaldehyde | C₈H₈O | 120.15 | 620-23-5 | Colorless liquid, bp 199 °C[7][8] |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.19 | 867-13-0 | Colorless liquid, bp 142-145 °C/9 mmHg[9][10] |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Strong base, highly reactive with water |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous solvent, bp 66 °C |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution for neutralization |

| Brine (Saturated Sodium Chloride Solution) | NaCl | 58.44 | 7647-14-5 | Aqueous solution for washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Stationary phase for purification |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for column chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Eluent for column chromatography |

Experimental Protocol

Synthesis of Triethyl Phosphonoacetate (if not commercially available)

Triethyl phosphonoacetate can be synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroacetate.[5][11]

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place triethyl phosphite. Heat the flask to approximately 120-130 °C.[12] Add ethyl chloroacetate dropwise from the dropping funnel. The reaction is exothermic and will generate ethyl chloride as a byproduct. After the addition is complete, continue heating for several hours to ensure the reaction goes to completion. The product, triethyl phosphonoacetate, can then be purified by distillation under reduced pressure.

Horner-Wadsworth-Emmons Reaction for Ethyl m-Methylcinnamate

Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Step-by-Step Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane. Add anhydrous tetrahydrofuran (THF) to the flask.[3][5]

-

Formation of the Phosphonate Carbanion: Cool the flask to 0 °C using an ice bath. Add triethyl phosphonoacetate dropwise to the stirred suspension of sodium hydride in THF.[13] Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed as the phosphonate carbanion is formed.

-

Addition of the Aldehyde: While maintaining the temperature at 0 °C, add a solution of m-methylbenzaldehyde in anhydrous THF dropwise to the reaction mixture.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[14]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl m-methylcinnamate.

Purification

The crude product is typically purified by column chromatography on silica gel.[15][16]

-

Procedure: Pack a chromatography column with silica gel using a slurry of hexane. Load the crude product onto the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate). Collect the fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield pure ethyl m-methylcinnamate as a colorless to pale yellow oil.[17]

Characterization

The structure and purity of the synthesized ethyl m-methylcinnamate can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the double bond (with a large coupling constant, typically around 16 Hz, indicative of the trans configuration), and the ethyl ester group.[18]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (around 1710-1730 cm⁻¹) and a characteristic band for the C=C stretch of the trans-alkene (around 1640 cm⁻¹).[19]

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | - Ensure anhydrous conditions. - Use a sufficient excess of the base. - Increase reaction time or temperature. |

| Loss of product during workup or purification | - Perform extractions carefully. - Optimize the eluent system for column chromatography. | |

| Formation of (Z)-isomer | Reaction conditions not optimal for (E)-selectivity | - Aromatic aldehydes generally give high (E)-selectivity.[1] If Z-isomer is significant, consider using Still-Gennari modification for Z-selectivity.[20] |

| Presence of starting materials in the product | Incomplete reaction | - Monitor the reaction closely by TLC until the starting material is consumed. |

| Difficult purification | Byproducts with similar polarity to the product | - Optimize the solvent system for column chromatography to achieve better separation. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of ethyl m-methylcinnamate.

Conclusion

The Horner-Wadsworth-Emmons reaction is a highly efficient and stereoselective method for the synthesis of α,β-unsaturated esters such as ethyl m-methylcinnamate. By following the detailed protocol outlined in this guide, researchers can reliably synthesize this valuable compound in good yield and high purity. The inherent advantages of the HWE reaction, including its high (E)-selectivity and the ease of byproduct removal, make it a superior choice for many synthetic applications.

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])

-

A Practical Synthesis of β-Keto Phosphonates from Triethyl Phosphonoacetate. (URL: [Link])

-

Horner–Wadsworth–Emmons reaction - Grokipedia. (URL: [Link])

-

A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. (URL: [Link])

-

Horner-Wadsworth-Emmons reaction | PPTX - Slideshare. (URL: [Link])

- CN106397481A - Synthesis method of triethyl phosphonoacetate - Google P

-

m-Methylbenzaldehyde | C8H8O - BuyersGuideChem. (URL: [Link])

- CN114085245A - Preparation method of triethyl phosphorylacetate - Google P

-

triethyl phosphonoacetate, 867-13-0 - The Good Scents Company. (URL: [Link])

-

Triethyl phosphonoacetate - Wikipedia. (URL: [Link])

-

Esterification, Purification and Identification of Cinnamic Acid Esters. (URL: [Link])

-

10 - Organic Syntheses Procedure. (URL: [Link])

-

Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. (URL: [Link])

-

Chemical structure of ethyl cinnamate. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Expeditious Horner-Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions - The Chemical Educator. (URL: [Link])

-

m-methylbenzaldehyde - Stenutz. (URL: [Link])

-

Chemical Properties of Benzaldehyde, 3-methyl- (CAS 620-23-5) - Cheméo. (URL: [Link])

-

SYNTHESIS OF CINNAMIC ACID ESTERS By: Macy Osborne A thesis submitted in partial fulfillment of the requirements for the Bachelo - ASPIRE. (URL: [Link])

-

(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction - ChemRxiv. (URL: [Link])

-

ethyl cinnamate - Organic Syntheses Procedure. (URL: [Link])

-

HOW TO MAKE METHYL OR ETHYL CINNAMATE. SN1 REACTION .#ncchem - YouTube. (URL: [Link])

-

Showing Compound 3-Methylbenzaldehyde (FDB000807) - FooDB. (URL: [Link])

-

(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. (URL: [Link])

-

(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. (URL: [Link])

-

The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. (URL: [Link])

-

2-Methylbenzaldehyde - Wikipedia. (URL: [Link])

-

Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC. (URL: [Link])

-

Ethyl Cinnamate Synthesis - 921 Words - Cram. (URL: [Link])

-

An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. (URL: [Link])

-

Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl. (URL: [Link])

-

3 - Organic Syntheses Procedure. (URL: [Link])

-

Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (URL: [Link])

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. buyersguidechem.com [buyersguidechem.com]

- 8. m-methylbenzaldehyde [stenutz.eu]

- 9. Triethyl phosphonoacetate | 867-13-0 [chemicalbook.com]

- 10. CAS 867-13-0: Triethyl phosphonoacetate | CymitQuimica [cymitquimica.com]

- 11. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]

- 12. CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 16. aspire.apsu.edu [aspire.apsu.edu]

- 17. Page loading... [wap.guidechem.com]

- 18. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ethyl Cinnamate Synthesis - 921 Words | Cram [cram.com]

- 20. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Fischer Esterification of m-Methylcinnamic Acid

[1]

Abstract